Chrysomycin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

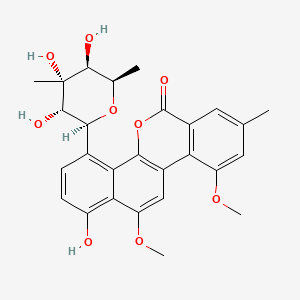

Chrysomycin B is a natural antibiotic compound isolated from the bacterium Streptomyces. It belongs to the class of C-glycoside polyketides and is known for its potent anti-tuberculosis activity. This compound is structurally related to chrysomycin A, differing only by the replacement of a vinyl group with a methyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysomycin B can be synthesized through a series of chemical reactions starting from simpler organic molecules. The synthesis involves multiple steps, including glycosylation, cyclization, and functional group modifications. One common method involves the use of mechanochemical technology, where chrysomycin A is transformed into this compound through ball milling and other mechanochemical processes .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces strains. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Chrysomycin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Chrysomycin B has several scientific research applications:

Chemistry: Used as a model compound for studying C-glycoside polyketides and their chemical properties.

Biology: Investigated for its role in microbial interactions and natural product biosynthesis.

Mechanism of Action

Chrysomycin B exerts its effects by inhibiting the activity of bacterial enzymes essential for DNA replication and repair. It targets topoisomerase enzymes, which are crucial for maintaining the supercoiling of DNA. By inhibiting these enzymes, this compound disrupts the DNA replication process, leading to bacterial cell death .

Comparison with Similar Compounds

Chrysomycin B is similar to other C-glycoside polyketides such as:

Chrysomycin A: Differing by a vinyl group instead of a methyl group.

Gilvocarcin V: Shares a similar chromophore but has different glycosidic side chains.

Polycarcin V: Another related compound with similar structural features.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities, particularly its potent anti-tuberculosis properties .

Biological Activity

Chrysomycin B is a natural compound belonging to the class of C-glycoside polyketides, primarily isolated from Streptomyces species. It exhibits significant biological activity, particularly against various strains of bacteria, including those resistant to multiple drugs. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is structurally related to Chrysomycin A, featuring a unique dimeric structure with a trans-1,2-disubstituted cyclobutane motif. Its molecular formula is C₁₉H₁₉O₁₃, and it has been shown to possess various functional groups that contribute to its biological activity.

Biological Activity

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentrations (MICs) for this compound against these pathogens are notably low, indicating its potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | |

| Mycobacterium tuberculosis | 0.08 - 0.5 | |

| Enterococcus faecalis | 2 - >64 |

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial cell wall biosynthesis. Studies suggest that it targets the topoisomerase enzymes crucial for DNA replication in bacteria, similar to other antibiotics like ciprofloxacin. This inhibition leads to bacterial cell lysis and death.

Case Studies

-

In Vivo Efficacy Against MRSA:

A study demonstrated that this compound significantly reduced bacterial burden in infected wounds in a murine model. Mice treated with this compound showed a reduction in bacterial counts by up to 3.1 log CFU/wound compared to controls after treatment with doses of 3 mg/kg and 9 mg/kg . -

Synergistic Effects with Other Antibiotics:

This compound has shown synergistic effects when combined with first-line anti-TB drugs such as rifampicin and isoniazid. This combination therapy could potentially lower the required dosages of these drugs while maintaining efficacy against resistant strains .

Cytotoxicity and Antitumor Activity

This compound has also been investigated for its cytotoxic effects on cancer cell lines. Acetylated analogs of this compound exhibited high cytotoxicity against various cancer types, with IC50 values less than 10 ng/mL in certain assays . This suggests that modifications to the chemical structure can enhance its antitumor properties while maintaining antimicrobial activity.

Table 2: Cytotoxicity of this compound Analogues

Properties

Molecular Formula |

C27H28O9 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3/t12-,23+,24+,25+,27-/m1/s1 |

InChI Key |

BJPYMDSMDBCKEP-QSMCFSHASA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |

Synonyms |

chrysomycin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.